molecular formula C6H10ClN7O B13128712 2-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]hydrazine-1-carboxamide CAS No. 88322-73-0

2-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]hydrazine-1-carboxamide

Cat. No.: B13128712
CAS No.: 88322-73-0
M. Wt: 231.64 g/mol
InChI Key: HOJBGOTZNGAPDN-UHFFFAOYSA-N
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Description

2-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)hydrazinecarboxamide is a compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)hydrazinecarboxamide typically involves the reaction of 4-chloro-6-(ethylamino)-1,3,5-triazine with hydrazinecarboxamide. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)hydrazinecarboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazine derivatives .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways within cells. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)hydrazinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

88322-73-0

Molecular Formula

C6H10ClN7O

Molecular Weight

231.64 g/mol

IUPAC Name

[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]urea

InChI

InChI=1S/C6H10ClN7O/c1-2-9-5-10-3(7)11-6(12-5)14-13-4(8)15/h2H2,1H3,(H3,8,13,15)(H2,9,10,11,12,14)

InChI Key

HOJBGOTZNGAPDN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NNC(=O)N

Origin of Product

United States

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